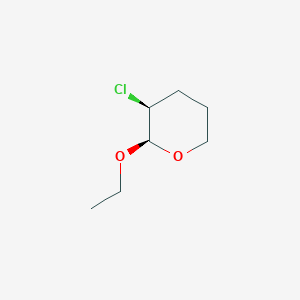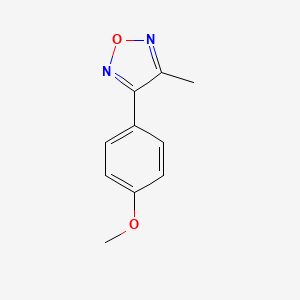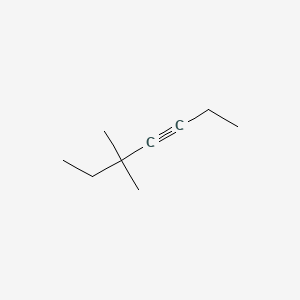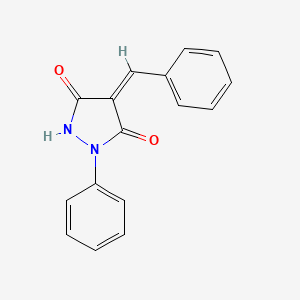![molecular formula C13H12N2O B14719724 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 20773-92-6](/img/structure/B14719724.png)
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between 4-methylphenylhydrazine and cyclohexa-2,4-dien-1-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group into an amine group. Sodium borohydride is a commonly used reducing agent for this purpose.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation is a common substitution reaction, where halogens such as chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines with the hydrazone group reduced to an amine group.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Applications De Recherche Scientifique
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The compound may also interact with DNA, leading to changes in gene expression and cell cycle regulation.
Comparaison Avec Des Composés Similaires
- 2-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 4-[(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 6-[(2-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Comparison: 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern on the hydrazone group. This substitution can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
20773-92-6 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16/h2-9,16H,1H3 |
Clé InChI |
MCMBMZFQJQBLOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
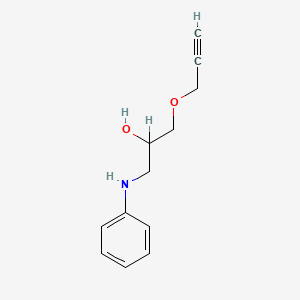
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)

